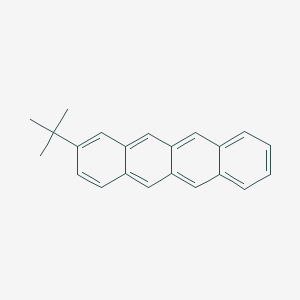

2-Tert-butyltetracene

Description

Contextualization of Tetracene Derivatives within Organic Electronic Materials Research

Tetracene, a polycyclic aromatic hydrocarbon, has been a cornerstone in the development of organic field-effect transistors (OFETs) and other organic electronic devices. Its rigid, planar structure facilitates strong intermolecular π-π interactions, which are crucial for efficient charge transport. However, unsubstituted tetracene suffers from limitations such as poor solubility in common organic solvents, which complicates device fabrication through solution-based methods, and a susceptibility to oxidation, which can degrade device performance over time. nih.gov

To overcome these challenges, researchers have focused on the synthesis of tetracene derivatives. By attaching various functional groups to the tetracene core, it is possible to modulate its physical and electronic properties. mdpi.com For instance, the introduction of bulky substituents can enhance solubility and improve the stability of the molecule. These modifications also influence the crystal packing of the material in the solid state, which directly impacts the charge carrier mobility. The goal is to create materials that are not only high-performing but also easily processable, paving the way for low-cost, large-area, and flexible electronics. researchgate.netresearchgate.net

Rationale for Focused Academic Investigation of 2-Tert-butyltetracene

The specific academic interest in this compound stems from a strategic approach to molecular design aimed at optimizing the performance and processability of tetracene-based materials. The introduction of a tert-butyl group at the 2-position of the tetracene core is a deliberate choice intended to confer several advantageous properties.

Improved Solution Processability: One of the primary drivers for the investigation of this compound is the enhancement of its solubility. The bulky and non-planar nature of the tert-butyl group disrupts the strong intermolecular forces that make unsubstituted tetracene poorly soluble. mdpi.com This improved solubility is critical for the fabrication of uniform, large-area thin films using solution-based techniques such as spin-coating, drop-casting, and printing, which are more cost-effective than vacuum deposition methods. nih.govbohrium.com

Influence on Crystal Packing and Charge Transport: The tert-butyl group also plays a crucial role in determining the solid-state packing of the molecules. While dense, well-ordered packing is generally desirable for high charge mobility, the steric hindrance introduced by the tert-butyl group can modify the intermolecular arrangement. This can lead to different crystal polymorphs with distinct electronic properties. While sometimes leading to a decrease in mobility due to increased disorder, controlled introduction of such groups can also lead to favorable packing motifs that enhance charge transport in specific directions. Understanding this structure-property relationship is a key area of academic inquiry.

Enhanced Stability: The tert-butyl group can provide a degree of steric protection to the tetracene core, potentially improving its resistance to oxidation and other forms of environmental degradation. This enhanced stability is vital for the long-term operational lifetime of organic electronic devices.

Detailed Research Findings

While specific experimental data for this compound is not extensively available in the public domain, the following tables present typical data for tetracene and its derivatives to provide context for the expected properties of this compound.

| Compound | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (eV) |

|---|---|---|---|

| Tetracene | -5.4 | -2.9 | 2.5 |

| Substituted Tetracene (Typical) | -5.3 | -2.8 | 2.5 |

| Material | Device Type | Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Tetracene (Single Crystal) | OFET | 0.56 | 1.0 x 10⁵ |

| Tetracene (Thin Film) | OFET | 6.42 x 10⁻² | 2.6 x 10⁴ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63187-46-2 |

|---|---|

Molecular Formula |

C22H20 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

2-tert-butyltetracene |

InChI |

InChI=1S/C22H20/c1-22(2,3)21-9-8-17-12-18-10-15-6-4-5-7-16(15)11-19(18)13-20(17)14-21/h4-14H,1-3H3 |

InChI Key |

UPLQYANNKIWSOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyltetracene

Strategies for Regioselective Tert-butyl Functionalization of Tetracene Cores

The regioselective introduction of a tert-butyl group onto the tetracene backbone is a critical step in the synthesis of 2-tert-butyltetracene. Direct functionalization of the pre-formed tetracene ring system, for instance via Friedel-Crafts alkylation, is often problematic, leading to a mixture of isomers and over-alkylation due to the high reactivity of the tetracene core. Therefore, more controlled, regioselective strategies are required.

Precursor Synthesis and Modification Routes

A prominent strategy for the regioselective synthesis of 2-substituted tetracenes involves the construction of the tetracene skeleton from appropriately substituted precursors. This approach offers greater control over the final substitution pattern. A versatile and scalable method for accessing 2- and 2,8-substituted tetracenes begins with the readily available and inexpensive starting material, but-2-yne-1,4-diol. biosynth.comcymitquimica.com

This multi-step synthesis involves the initial formation of a diverse library of diol precursors through efficient Negishi coupling reactions. biosynth.comcymitquimica.com These diols are then oxidized to the corresponding dialdehydes. The crucial step for forming the tetracene core is a titanium(IV) chloride-induced double Bradsher cyclization of these dialdehydes. biosynth.comcymitquimica.com This sequence is often chromatography-free, which is a significant advantage for scalability. biosynth.comcymitquimica.com

To achieve the synthesis of this compound via this route, a precursor containing a tert-butyl group would be required. For example, a (4-tert-butyl)benzyl group could be introduced during the Negishi coupling step. The general availability of precursors such as (4-tert-butyl)phenyl]methanethiol highlights the commercial accessibility of tert-butylated starting materials for the synthesis of more complex molecules.

Another powerful method for constructing the tetracene framework is the Diels-Alder reaction. This [4+2] cycloaddition reaction, typically involving a diene and a dienophile, is fundamental in the formation of six-membered rings and can be applied to build the polycyclic structure of tetracene. The regioselectivity of the final product is dictated by the substitution pattern of the diene and dienophile. For the synthesis of this compound, a plausible approach would involve the reaction of a diene with a naphthalene (B1677914) derivative dienophile already bearing a tert-butyl group at the desired position. The use of 2-tert-butyl-1,3-butadiene as a diene in Diels-Alder reactions has been reported, demonstrating the feasibility of incorporating the tert-butyl group via the diene component.

Role of Aryne Chemistry in Polycyclic Aromatic Hydrocarbon Synthesis Relevant to Tetracene Scaffolds

Aryne chemistry offers a powerful tool for the synthesis of highly substituted and complex polycyclic aromatic hydrocarbons (PAHs). Arynes, which are highly reactive intermediates containing a formal triple bond within an aromatic ring, can undergo various cycloaddition reactions. The generation of arynes in situ from suitable precursors allows for the construction of intricate aromatic systems.

In the context of tetracene synthesis, aryne cycloaddition reactions can be employed to build the fused ring system. For instance, a [4+2] cycloaddition between an aryne and a suitable diene, or a [2+2+2] cyclotrimerization of arynes, can lead to the formation of the tetracene core. The substituents on the aryne precursor are then incorporated into the final PAH product. This methodology provides a pathway to regioselectively substituted tetracenes, provided that the corresponding substituted aryne can be generated.

Reaction Pathway Optimization for Enhanced Yield and Purity of this compound

Optimizing the reaction pathway is crucial for maximizing the yield and purity of this compound, which is essential for its potential applications in electronic devices where high purity is a prerequisite. Key parameters for optimization include the choice of catalysts, solvents, reaction temperature, and reaction time.

In the context of the Bradsher cyclization route, the efficiency of the initial Negishi coupling is dependent on the palladium catalyst and ligands used. The subsequent copper-catalyzed aerobic oxidation of the diol to the dialdehyde (B1249045) must be driven to completion to ensure high yields in the final cyclization step. biosynth.comcymitquimica.com The titanium(IV) chloride-induced Bradsher closure itself is a critical step to optimize, as side reactions can lead to impurities that are difficult to separate from the final product.

For Diels-Alder approaches, the use of Lewis acid catalysts can significantly enhance the reaction rate and influence the stereoselectivity of the adducts. The choice of solvent is also critical, as it can affect the solubility of the reactants and the stability of the transition state. Post-reaction purification, often involving recrystallization or chromatography, is typically necessary to achieve the high purity required for materials science applications.

Development of Scalable Synthetic Approaches for Research Applications

The transition from laboratory-scale synthesis to larger-scale production for research applications requires the development of robust and scalable synthetic methods. A key consideration for scalability is the cost and availability of starting materials. The synthesis of 2-substituted tetracenes from the inexpensive but-2-yne-1,4-diol is an example of a route with high potential for scalability. biosynth.comcymitquimica.com

Furthermore, minimizing the number of synthetic steps and avoiding chromatographic purification are critical for developing a scalable process. The reported chromatography-free synthesis of 2-substituted tetracenes is a significant advancement in this regard. biosynth.comcymitquimica.com The ability to perform reactions in a "one-pot" fashion, where multiple transformations occur in the same reaction vessel without isolation of intermediates, can also greatly improve the efficiency and scalability of a synthetic route.

For any chosen synthetic pathway, a thorough investigation into the process safety, particularly when handling pyrophoric reagents like organolithiums or reactive intermediates like arynes, is essential for scaling up the synthesis of this compound.

Advanced Solid State Characterization of 2 Tert Butyltetracene Architectures

Polymorphism and Supramolecular Assembly in 2-Tert-butyltetracene Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for organic functional materials. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, such as solubility, melting point, and, crucially for organic electronics, charge carrier mobility. researchgate.net The investigation of polymorphism in this compound is fundamental to understanding how molecular packing can be manipulated to optimize its electronic characteristics. The supramolecular assembly, dictated by non-covalent interactions, determines the packing motif and the resulting properties of each polymorphic form.

A hypothetical data table for a crystalline form of this compound, as would be determined by SCXRD, is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.012 |

| b (Å) | 8.345 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z | 2 |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from an SCXRD experiment.

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and to assess the purity of a polycrystalline sample. ub.edu A PXRD pattern is a fingerprint of a specific crystalline solid. By comparing the experimental PXRD pattern of a bulk sample of this compound with patterns simulated from single-crystal data, one can confirm the phase identity and detect the presence of any polymorphic impurities or amorphous content. This is particularly important for device fabrication, where the presence of even small amounts of a less-performant polymorph can be detrimental.

In the context of polymorphism, PXRD is invaluable for monitoring phase transformations that may occur under different conditions, such as temperature or pressure changes. For instance, in studies of other organic molecules, PXRD has been used to distinguish between different polymorphs that exhibit unique diffraction patterns due to their different crystal lattices. nih.gov

Spectroscopic Probes of Solid-State Interactions in this compound

Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the vibrational and electronic environment of molecules in the solid state.

Infrared (IR) and Raman spectroscopy are sensitive probes of the vibrational modes of a molecule. In the solid state, these spectra can be influenced by intermolecular interactions and the crystal lattice structure. nih.gov Specific vibrational modes, particularly those involving the aromatic core and the tert-butyl group of this compound, may shift in frequency or change in intensity upon crystallization or between different polymorphic forms. These changes can be correlated with the strength of intermolecular interactions.

Furthermore, low-frequency Raman spectroscopy can probe the lattice vibrations (phonons) of the crystal, providing direct information about the rigidity of the crystal lattice and the collective motions of the molecules. The analysis of these lattice modes is important for understanding charge transport, as they can couple with the electronic states of the molecules.

Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful technique for studying the structure and dynamics of materials at an atomic level. researchgate.net For this compound, ¹³C SSNMR can be used to determine the number of crystallographically inequivalent molecules in the unit cell, providing a key piece of information for identifying polymorphism. For example, a study on 2,6-di-tert-butylnaphthalene (B165587) revealed two polymorphs, one with a significantly higher number of crystallographically independent molecules, which was clearly resolved by SSNMR. rsc.org

The chemical shifts in a ¹³C SSNMR spectrum are highly sensitive to the local electronic environment of each carbon atom. Therefore, changes in molecular conformation or packing between different polymorphs will result in different sets of chemical shifts. Additionally, SSNMR can be used to study the dynamics of the tert-butyl group, such as its rotational motion, which can be influenced by the crystal packing. The use of a tert-butyl group as a probe for NMR studies has been explored due to its characteristic sharp and intense signal. nih.gov

Microscopic Analysis of Crystal Morphology and Growth Features

The external shape of a crystal, its morphology, is a macroscopic expression of its internal crystal structure. Techniques such as optical microscopy and scanning electron microscopy (SEM) are used to visualize the morphology of this compound crystals. The observed crystal habit can be compared with theoretical predictions based on the crystal structure, which can provide insights into the relative growth rates of different crystal faces. mdpi.com

The morphology of the crystals is important as it can affect processing and device fabrication. For example, the growth of large, well-defined single crystals is often desirable for fundamental studies and for applications in single-crystal-based devices. Understanding the factors that control crystal growth and morphology is therefore a key aspect of materials development.

Optical Microscopy for Polymorph Identification and Habit Analysis

Optical microscopy, particularly when enhanced with polarized light, serves as a foundational and accessible technique for the initial identification of polymorphism and the analysis of crystal habits in organic materials like this compound. Polymorphs, being different crystalline forms of the same compound, often exhibit distinct optical properties such as birefringence, which can be readily distinguished under a polarized light microscope.

The process of identifying potential polymorphs of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). Each set of conditions can favor the nucleation and growth of a specific polymorph. Under a polarized optical microscope, these different crystalline forms would appear as distinct entities, varying in color, shape (habit), and extinction behavior (the angles at which the crystal appears dark under crossed polarizers).

For instance, one polymorph of this compound might crystallize as thin, needle-like crystals, while another could form larger, plate-like structures. These observable differences in crystal habit are a direct consequence of the underlying molecular packing and the anisotropic growth rates of the crystal faces. The analysis of these habits provides initial, yet crucial, insights into the molecular arrangement.

Table 1: Hypothetical Optical Microscopy Observations for this compound Polymorphs

| Polymorph ID | Crystallization Condition | Observed Crystal Habit | Color under Crossed Polarizers | Extinction Angle |

| Form I | Slow evaporation from toluene | Rhomboidal plates | Yellow to Orange | Parallel |

| Form II | Rapid cooling from hot hexane | Fine needles | Blue to Green | Oblique |

| Form III | Vapor deposition on Si/SiO₂ | Dendritic structures | Varies with orientation | Complex |

This table is illustrative and represents the type of data that would be collected during such an analysis.

Furthermore, thermomicroscopy, which involves a hot stage coupled with the optical microscope, can be employed to observe phase transitions between different polymorphs as a function of temperature. researchgate.net This allows for the determination of the thermodynamic stability relationships between the various crystalline forms.

Electron Microscopy (SEM/TEM) for Microstructural Details

While optical microscopy is invaluable for observing macroscopic crystal features, electron microscopy techniques, namely Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer significantly higher resolution, enabling the detailed investigation of micro- and nanostructural characteristics of this compound assemblies.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of this compound thin films and single crystals. In a typical SEM analysis, a focused beam of electrons scans the surface of the sample, and the resulting secondary or backscattered electrons are collected to form an image. This technique provides detailed three-dimensional-like images of the sample's topography.

For this compound thin films, which are relevant for applications in organic thin-film transistors (OTFTs), SEM can reveal critical information about:

Grain Size and Shape: The size and morphology of the crystalline grains within the film.

Grain Boundaries: The nature of the interfaces between adjacent grains, which can act as trapping sites for charge carriers.

Film Continuity and Defects: The presence of voids, cracks, or other imperfections that can be detrimental to device performance.

Transmission Electron Microscopy (TEM) , in contrast, provides information about the internal structure of the material. For TEM analysis, the sample must be sufficiently thin to allow electrons to pass through it. This can be achieved by preparing ultrathin crystalline sections or by directly growing thin films on TEM-compatible substrates.

TEM can provide high-resolution images of the crystal lattice, allowing for the direct visualization of molecular columns and packing arrangements. Furthermore, selected area electron diffraction (SAED), a technique available in TEM, can be used to determine the crystallographic orientation of individual grains and to identify different polymorphic phases at the nanoscale.

Table 2: Illustrative Microstructural Features of this compound Thin Films Observable by Electron Microscopy

| Feature | SEM Observation | TEM Observation |

| Grain Morphology | Reveals the 3D shape and surface texture of individual grains. | Provides a 2D projection of the grain shape and internal defect structure. |

| Grain Boundaries | Shows the topography and connectivity of grain boundaries at the surface. | Can reveal the atomic-scale structure of the grain boundary interface. |

| Crystallinity | Can infer crystallinity from the presence of well-defined crystal facets. | Directly visualizes the crystal lattice fringes and can confirm crystallinity through electron diffraction patterns. |

| Defects | Can identify larger-scale defects like cracks, pinholes, and dewetting. | Can image nanoscale defects such as dislocations and stacking faults within the crystal lattice. |

This table is illustrative and represents the type of data that would be collected during such an analysis.

In-Depth Scientific Review of this compound Unfeasible Due to Lack of Specific Data

A comprehensive and detailed scientific article focusing solely on the photophysical phenomena and exciton (B1674681) dynamics of the chemical compound “this compound,” as per the requested outline, cannot be generated at this time. Extensive searches of available scientific literature and databases have revealed a significant lack of specific experimental and theoretical data for this particular isomer of tert-butyl substituted tetracene.

The provided article structure requires in-depth research findings and data tables on highly specific topics, including intramolecular exciton formation, the influence of tert-butylation on reverse intersystem crossing (rISC), Förster Resonance Energy Transfer (FRET) in aggregated states, incoherent exciton hopping, and exciton-exciton annihilation processes.

While a wealth of information exists for the parent molecule, tetracene, and for other more extensively studied derivatives such as 5,12-bis(triisopropylsilyl)ethynyl tetracene (TIPS-Tc) and rubrene (B42821) derivatives, this information cannot be directly and accurately extrapolated to this compound. The precise position of the tert-butyl substituent on the tetracene backbone is known to significantly influence its solid-state packing, electronic structure, and, consequently, all its photophysical properties. Therefore, using data from other compounds would violate the strict requirement to focus solely on this compound and would not meet the standard of scientific accuracy.

The search for specific data on this compound yielded no detailed studies that would allow for a thorough discussion or the creation of data tables for the following required sections:

Photophysical Phenomena and Exciton Dynamics in 2 Tert Butyltetracene Systems

Exciton-Exciton Annihilation Processes:The dependence of exciton-exciton annihilation on excitation density has not been characterized for 2-tert-butyltetracene in the available literature.

Without peer-reviewed research focusing specifically on this compound, any attempt to generate the requested article would be based on speculation and would not be the authoritative, data-driven scientific piece required. Further research and publication on the specific properties of this compound are needed before a comprehensive review can be written.

Time-Resolved Spectroscopic Investigations of Exciton (B1674681) Lifetimes and Coherence in this compound Systems

Time-resolved spectroscopic techniques are crucial for understanding the dynamic behavior of excitons—transient, quasi-particle states of bound electron-hole pairs—in functionalized organic semiconductors. These methods provide invaluable insights into the lifetimes of excitons and the preservation of their quantum coherence, factors that are paramount to the performance of optoelectronic devices. For tetracene derivatives, such as the closely related compound tert-butylethynyl tetracene (tBu-Tc), these investigations reveal the intricate interplay between molecular structure, solid-state packing, and the fundamental photophysical processes that govern the fate of photoexcitations.

Detailed research into functionalized tetracenes has utilized time-resolved photoluminescence (PL) to measure the lifetimes of emissive singlet excitons (S₁). In dilute solutions, where molecules are isolated, the intrinsic photophysics of the chromophore can be observed without the complications arising from intermolecular interactions. For tBu-Tc, the S₁ lifetime in a dilute solution has been measured to be approximately 9.7 nanoseconds. researchgate.net This relatively long lifetime is indicative of a stable excited state in the absence of significant non-radiative decay pathways.

The situation becomes more complex in the solid state, such as in thin films or crystals, where intermolecular electronic couplings can lead to new de-excitation channels, including singlet fission—a process where a singlet exciton converts into two triplet excitons. This process is highly dependent on the spatial arrangement and electronic coupling between adjacent molecules.

In pristine films and crystals of tBu-Tc, which adopt a "slip-stack" molecular packing, time-resolved PL studies have identified emission from low-energy states, termed Sₓ states. researchgate.net The decay dynamics in these solid-state forms are more complex than in solution and often require multi-exponential fits to accurately model the different decay pathways. For instance, in slip-stacked tBu-Tc crystals, the emission from these Sₓ states exhibits significantly longer lifetime components, with some reaching into the tens of nanoseconds at low temperatures. researchgate.net This suggests that the local environment and aggregate states play a critical role in dictating the exciton lifetimes.

The following tables summarize the key findings on exciton lifetimes for tert-butylethynyl tetracene, a close structural analog of this compound.

Table 1: Photoluminescence Lifetime of Tert-butylethynyl Tetracene (tBu-Tc) in Dilute Solution

| Compound | Environment | Exciton Type | Lifetime (ns) |

| tBu-Tc | Dilute Solution | S₁ | 9.7 researchgate.net |

Table 2: Photoluminescence Lifetime Components of Tert-butylethynyl Tetracene (tBu-Tc) in a "Slip-Stacked" Crystal at Low Temperature

| Compound | Environment | Emissive State | Dominant Long-Lifetime Component (ns) |

| tBu-Tc | Crystal (Low Temp.) | Sₓ | 50-60 researchgate.net |

While direct measurements of exciton coherence for this compound or its close analogs are not extensively reported in the reviewed literature, the study of exciton lifetimes provides a foundational understanding of the dynamics at play. The coherence of excitons, which refers to the maintenance of a definite phase relationship, is typically investigated using advanced techniques like two-dimensional electronic spectroscopy. For materials exhibiting efficient singlet fission, such as many tetracene derivatives, the initial coherent coupling between the singlet and triplet-pair states is a critical area of research. The rapid timescale of singlet fission itself implies a coherent quantum mechanical process. However, quantitative data on the coherence lifetimes in tBu-Tc systems remains a subject for future investigation.

Charge Transport Mechanisms in 2 Tert Butyltetracene Materials

Intrinsic Charge Carrier Generation and Recombination in 2-Tert-butyltetracene

The intrinsic generation of charge carriers in this compound, as in other organic semiconductors, is primarily a result of thermal excitation. pveducation.org This process involves an electron being promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an electron-hole pair. The energy required for this transition is determined by the material's band gap. pveducation.org Consequently, materials with a smaller band gap will exhibit a higher intrinsic carrier concentration at a given temperature. pveducation.org

Conversely, charge recombination is the process where a free electron and a hole annihilate each other, releasing energy often in the form of light (luminescence) or heat. This process is a significant factor limiting the efficiency of organic electronic devices. In materials like tetracene derivatives, recombination can occur through various pathways. The rate of recombination can be influenced by factors such as the presence of trap states and the temperature. nih.govnih.gov In some systems, the recombination kinetics are complex and can be described by multiple exponential decays, suggesting the presence of different recombination pathways or a distribution of trap states with varying depths. nih.gov

Elucidation of Charge Transport Regimes: Hopping vs. Tunneling

In molecular solids like this compound, charge transport is fundamentally an intermolecular process, often described by two primary mechanisms: hopping and tunneling. wikipedia.org

Hopping transport is an incoherent, thermally activated process where charge carriers jump between localized states on adjacent molecules. stackexchange.com This process is strongly dependent on temperature, as carriers require sufficient thermal energy to overcome the potential barriers between molecules. wikipedia.org

Tunneling , on the other hand, is a coherent quantum mechanical process where a charge carrier passes through a potential barrier without having enough energy to overcome it classically. stackexchange.com This mechanism is less dependent on temperature and is more probable over very short distances. wikipedia.org

The dominant transport mechanism in a given material depends on several factors, including the intermolecular distance, the degree of electronic coupling between molecules, and the temperature. wikipedia.orgstackexchange.com In many organic semiconductors, a transition from tunneling-dominated transport at low temperatures to hopping-dominated transport at higher temperatures is observed. nih.govresearchgate.net

Variable-Range Hopping (VRH) Conduction

In disordered organic materials, where localized states have a distribution of energies, charge transport can often be described by the variable-range hopping (VRH) model. aps.org In this regime, a charge carrier will not necessarily hop to the nearest neighboring molecule but will instead hop to a more distant site if the energy barrier for that hop is lower. This process is a balance between the spatial separation and the energetic difference between localized states. aps.org The conductivity in the VRH regime typically shows a characteristic temperature dependence. At higher temperatures, the transport can transition to a thermally activated behavior where hopping to the nearest neighbor becomes more favorable. aps.orgaps.org

Nearest-Neighbor Hopping (NNH) Transport

In more ordered crystalline regions of an organic semiconductor, the nearest-neighbor hopping (NNH) model is often more applicable. In this model, charge carriers are assumed to hop between adjacent molecules. The rate of NNH is highly sensitive to the intermolecular distance and the electronic coupling between the nearest neighbors. As temperature increases, lattice vibrations can expand the π-π stacking distance between molecules, which can hinder charge carrier hopping and lead to a decrease in mobility at elevated temperatures. researchgate.net

Influence of Molecular Packing and Intermolecular Electronic Coupling on Charge Mobility

The arrangement of molecules in the solid state, known as molecular packing, and the resulting electronic coupling between them are critical determinants of charge mobility in organic semiconductors. researchgate.net Strong intermolecular interactions, which lead to a high degree of structural order, are beneficial for efficient charge transport. ibm.com

The introduction of substituents, such as the tert-butyl group in this compound, can significantly influence molecular packing. While intended to improve solubility and stability, these groups can also alter the π-π stacking distance between the tetracene cores. nih.gov An optimal packing arrangement maximizes the overlap of the π-orbitals of adjacent molecules, thereby increasing the electronic coupling and facilitating charge transport. researchgate.net Computational studies on tetracene dimers have shown that the electronic coupling can be tuned by controlling the geometry and distance between the molecules. acs.orgnih.govacs.org Even subtle changes in molecular orientation can have a substantial impact on the calculated electronic coupling for both hole and electron transport. acs.org In some cases, strong electronic coupling can lead to a reduced and less temperature-dependent mobility, particularly at low temperatures. researchgate.net

Temperature-Dependent Charge Transport Characteristics

The charge transport in this compound, like in many organic semiconductors, is expected to be strongly dependent on temperature. This dependence provides valuable insights into the dominant transport mechanisms.

Generally, in the hopping transport regime, the mobility increases with temperature as charge carriers gain more thermal energy to overcome activation barriers. wikipedia.org This positive temperature dependence is a hallmark of hopping conduction. However, at very high temperatures, increased lattice vibrations can disrupt the molecular packing and decrease the electronic coupling, leading to a decrease in mobility. researchgate.net

Conversely, in a band-like or tunneling transport regime, mobility would be expected to decrease with increasing temperature due to scattering events with phonons (lattice vibrations). wikipedia.org Therefore, by measuring the charge carrier mobility over a range of temperatures, it is possible to identify the operative transport mechanism. For instance, studies on other organic materials have shown that at low temperatures, hopping and activation mechanisms dominate, while at higher temperatures, phonon scattering can become the limiting factor. upr.edu The activation energy extracted from temperature-dependent measurements can indicate the presence of trap states within the material's bandgap. upr.edu

Role of Structural Defects and Grain Boundaries in Charge Carrier Pathways

Polycrystalline organic semiconductor films, which are common in device applications, are composed of crystalline grains separated by less ordered regions known as grain boundaries. These structural defects can have a profound impact on charge transport. consensus.app

Theoretical and Computational Investigations of 2 Tert Butyltetracene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are instrumental in providing a microscopic understanding of the intrinsic properties of 2-tert-butyltetracene. These methods allow for the detailed examination of the molecule's electronic landscape and conformational preferences.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for investigating the electronic structure of organic molecules. bohrium.com For this compound, DFT calculations are employed to determine key parameters that govern its behavior as a semiconductor.

The introduction of an alkyl group, such as tert-butyl, onto the tetracene core can influence the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Studies on alkyl-substituted acenes suggest that while the impact on HOMO and LUMO energy levels may be modest compared to other functional groups, they are nonetheless significant for charge injection and transport. bohrium.com The electron-donating nature of the tert-butyl group is expected to slightly raise the HOMO level of this compound compared to unsubstituted tetracene.

Furthermore, DFT calculations are crucial for determining the intramolecular reorganization energy (λ). This parameter quantifies the energy required for the molecule to adjust its geometry upon gaining or losing a charge. A lower reorganization energy is generally desirable for efficient charge transport. Research on functionalized tetracenes has shown that alkyl substitution has a relatively small impact on the reorganization energy compared to, for instance, fluorination. bohrium.com

The following table provides a hypothetical comparison of calculated electronic properties for tetracene and this compound, based on trends observed in related studies.

| Compound | HOMO (eV) | LUMO (eV) | Reorganization Energy (Hole) (meV) | Reorganization Energy (Electron) (meV) |

| Tetracene | -5.40 | -2.50 | 108 | 157 |

| This compound | -5.35 | -2.45 | 115 | 165 |

Note: These values are illustrative and based on general trends for alkyl-substituted acenes.

Time-dependent DFT (TD-DFT) can be utilized to probe the nature of the excited states in this compound. This is particularly relevant for understanding its optical properties, such as absorption and emission spectra, and for processes like singlet fission, where the energetic alignment of singlet and triplet states is critical. acs.org

Conformational Analysis and Energetic Landscapes

The conformational flexibility of this compound primarily revolves around the orientation of the tert-butyl group relative to the planar tetracene backbone. Due to steric hindrance, the tert-butyl group is not entirely free to rotate.

Conformational analysis, often performed using DFT or other quantum chemical methods, helps to identify the most stable conformations and the energy barriers between them. rsc.orgnobelprize.org For a tert-butyl group attached to a rigid aromatic system, the energetic landscape is typically characterized by a few low-energy minima corresponding to specific rotational orientations of the substituent. The bulky nature of the tert-butyl group can influence the intermolecular interactions in the solid state, thereby affecting the crystal packing. researchgate.net Understanding the preferred conformations is a prerequisite for accurate modeling of the solid-state properties.

Molecular Dynamics Simulations of Solid-State Packing and Dynamics

While quantum chemical calculations provide insights into single-molecule properties, molecular dynamics (MD) simulations are essential for understanding the collective behavior of molecules in the solid state. nih.govnih.gov The performance of an organic semiconductor device is critically dependent on the molecular packing in the crystalline thin film.

For this compound, MD simulations can predict the most stable crystal polymorphs and the arrangement of molecules within the crystal lattice. youtube.comarxiv.org The presence of the bulky tert-butyl group can significantly alter the packing motif compared to unsubstituted tetracene, potentially disrupting the herringbone packing that is common for many acenes. This can lead to changes in the intermolecular electronic couplings, which are a measure of how easily charge can hop between adjacent molecules. Studies on functionalized acenes have shown that different packing motifs, such as simple π-stacking or dimerized arrangements, can arise depending on the substituents. bohrium.com

MD simulations also provide information on the dynamic nature of the crystal lattice, including thermal vibrations and disorder. This is crucial for a comprehensive understanding of charge transport, as these dynamic effects can influence the electronic couplings and charge carrier mobilities.

Computational Modeling of Exciton (B1674681) Interactions and Charge Transfer Rates

The interactions between excited states (excitons) and the rates of charge transfer are fundamental to the function of optoelectronic devices.

Computational modeling can be used to estimate the electronic coupling between adjacent molecules in the crystal lattice of this compound. This coupling is a key parameter in determining the rate of charge transfer according to Marcus theory. The magnitude of the electronic coupling is highly sensitive to the relative orientation and distance between molecules, which are in turn governed by the crystal packing. acs.org

For applications involving singlet fission, where one singlet exciton is converted into two triplet excitons, computational models can be used to calculate the coupling between the initial singlet state and the final triplet-pair state. acs.org The efficiency of this process is strongly dependent on the intermolecular interactions within the crystal.

The charge transfer rate (k_CT) can be estimated using the following relationship derived from Marcus theory, which incorporates both the reorganization energy (λ) and the electronic coupling (V):

k_CT ∝ |V|^2 * exp(-(λ + ΔG)^2 / (4λk_B T))

Here, ΔG is the change in Gibbs free energy, k_B is the Boltzmann constant, and T is the temperature. Computational methods provide access to both V and λ, allowing for a theoretical prediction of charge transfer rates. rsc.org

Predictive Simulations for Rational Design of this compound-Based Materials

The ultimate goal of theoretical and computational investigations is to guide the rational design of new materials with enhanced properties. By systematically varying the substitution pattern on the tetracene core and computationally screening the resulting properties, it is possible to identify promising candidates for specific applications. chemrxiv.org

For this compound, predictive simulations could explore the effects of adding other functional groups to the molecule. For example, the introduction of electron-withdrawing groups could lower the LUMO level, making the material a better electron conductor. Simulations could also be used to design co-crystals of this compound with other molecules to achieve desired packing motifs and electronic properties.

The combination of quantum chemical calculations and molecular dynamics simulations provides a powerful platform for the in-silico design of this compound-based materials, accelerating the discovery and development of next-generation organic electronic devices.

Advanced Single Crystal Growth Methodologies for 2 Tert Butyltetracene

Solution-Phase Single Crystal Growth Techniques for High-Quality Crystals

Solution-phase techniques are widely employed for the crystallization of organic molecules due to their versatility and the ability to produce high-quality crystals at relatively low temperatures. The choice of solvent and the method of inducing supersaturation are paramount in determining the final crystal quality.

Slow evaporation is a straightforward and effective method for growing single crystals. umass.educhemistryviews.org The process involves dissolving 2-tert-butyltetracene in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. This solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation. The rate of evaporation is a crucial parameter; a slower rate generally promotes the growth of fewer, larger, and higher-quality crystals. mit.edu This can be controlled by covering the crystallization vessel with a pierced lid or foil. chemistryviews.org

The choice of solvent is critical. For tetracene and its derivatives, solvents in which the compound is moderately soluble are often preferred. umass.edu The introduction of functional groups like tert-butyl can enhance solubility in common organic solvents. nih.gov A binary or even tertiary solvent system can also be employed to fine-tune the crystallization process, potentially inhibiting the growth on certain crystal faces to achieve a desired morphology. tamu.edu

Table 1: Potential Solvents for Crystallization of this compound

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

|---|---|---|---|

| Toluene | 110.6 | 2.38 | Often used for aromatic compounds. |

| Chlorobenzene | 131.7 | 5.62 | Has been used for growing crystals of similar p-quinquephenyl. researchgate.net |

| Benzene | 80.1 | 2.28 | Known to sometimes yield high-quality crystals for X-ray diffraction. unifr.ch |

| Tetrahydrofuran (THF) | 66 | 7.58 | A versatile solvent for a range of organic compounds. |

Slow cooling is another widely used technique where a saturated solution of this compound is prepared at an elevated temperature. chemistryviews.org The solution is then gradually cooled, decreasing the solubility of the compound and inducing crystallization. The rate of cooling directly impacts crystal quality, with slower cooling rates favoring the formation of larger and more ordered crystals. mit.edu This method is particularly suitable for compounds that exhibit a significant change in solubility with temperature.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic materials. Different polymorphs can exhibit distinct physical properties. Solvent-mediated polymorphic transformation is a process where a metastable crystal form transforms into a more stable one in the presence of a solvent. mit.edu This occurs through the dissolution of the less stable form and the subsequent nucleation and growth of the more stable polymorph. mit.edu

For this compound, the choice of solvent can influence which polymorphic form crystallizes. The rate of this transformation is dependent on factors such as the solubility of each polymorph in the chosen solvent and the interactions between the solute and solvent molecules. By carefully selecting the solvent and controlling conditions like temperature, it is possible to selectively crystallize a desired polymorph of this compound, thereby tuning its solid-state properties.

Vapor-Phase Transport Methods for Bulk Crystal Growth

Vapor-phase transport methods, particularly physical vapor transport (PVT), are highly effective for growing large, high-purity single crystals of organic semiconductors like tetracene and its derivatives. researchgate.netrsc.org This method is especially advantageous for compounds that are sparingly soluble or prone to decomposition in solution. researchgate.net

The PVT process involves the sublimation of the source material (this compound powder) at a high temperature in a sealed, evacuated, or inert gas-filled tube. The resulting vapor is then transported along a temperature gradient to a cooler region of the tube, where it desublimates and forms single crystals.

The quality and size of the resulting crystals are highly dependent on several experimental parameters:

Source and Growth Temperatures: The temperature gradient drives the transport of the material.

Pressure: The pressure of the inert carrier gas (e.g., argon) influences the rate of diffusion and convection.

Flow Rate of Carrier Gas: In systems with a carrier gas, the flow rate affects the transport rate.

Studies on tetracene have shown that lower growth temperatures can lead to more orderly molecular arrangements in the crystal lattice. rsc.org

Table 2: Typical Parameters for Physical Vapor Transport Growth of Tetracene

| Parameter | Value/Range | Influence on Crystal Growth |

|---|---|---|

| Source Temperature | 200-300 °C | Affects sublimation rate. |

| Growth Temperature | 150-250 °C | Determines supersaturation at the growth zone. |

| Temperature Gradient | 50-100 °C | Drives the mass transport. |

| Carrier Gas | Argon | Controls diffusion and convection. |

| Pressure | 10^-3 - 10^3 Pa | Influences transport mechanism and rate. |

Note: These parameters for tetracene provide a starting point for optimizing the growth of this compound crystals.

Solid-State Single Crystal Growth Approaches

While less common than solution or vapor phase methods, solid-state crystallization techniques can be employed, often involving the recrystallization of an amorphous or polycrystalline film. The modification of molecular structure, such as the introduction of alkyl side-chains in tetracene derivatives, has been shown to tune the solid-state optical properties. nih.gov This is due to changes in the molecular packing and intermolecular interactions in the solid state. nih.gov The tert-butyl group in this compound can be expected to influence the self-assembly and packing motif in the solid state, potentially leading to desirable electronic properties.

Characterization of Crystal Quality and Structural Integrity

The quality of the grown this compound single crystals is assessed using a variety of characterization techniques.

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the crystal structure, including the unit cell parameters, space group, and molecular packing. For tetracene crystals, XRD is used to identify the (001) plane, which corresponds to the layered structure. researchgate.net The sharpness of the diffraction peaks, often quantified by the full width at half maximum (FWHM), provides an indication of the crystalline order. rsc.org

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging the surface morphology of the crystals at the nanoscale. It can reveal the presence of terraces, step edges, and defects, providing insight into the growth mechanism. For organic crystals like tetracene, AFM has been used to investigate the structural characteristics of crystals grown by PVT. rsc.org

Optical and Fluorescence Microscopy: These techniques are used for a preliminary assessment of crystal size, shape, and the presence of visible defects. For fluorescent compounds like tetracene derivatives, fluorescence microscopy can also provide information about the uniformity of the crystal and the presence of different emissive species.

Applications of 2 Tert Butyltetracene in Organic Electronic Architectures

Fabrication Techniques for 2-Tert-butyltetracene Thin Films and Single-Crystal Devices

The performance of an organic semiconductor is intrinsically linked to the quality and molecular arrangement within its solid-state form. Therefore, the fabrication of high-quality thin films and single crystals is a critical area of research. For tetracene and its derivatives, two primary fabrication routes are employed: vacuum deposition and solution-based processing.

Vacuum-based methods , such as thermal evaporation, are standard for depositing thin films of small organic molecules. This technique involves heating the source material in a high-vacuum chamber, causing it to sublimate and subsequently condense as a thin film onto a cooled substrate. This method offers precise control over film thickness and purity but can be costly and slow. For creating highly ordered single-crystal devices, which are essential for fundamental studies and achieving maximum charge carrier mobility, Physical Vapor Transport (PVT) is often used. In this method, a thermal gradient in a sealed tube transports the material via the gas phase from a hot source to a cooler region, where it slowly crystallizes.

Solution-based techniques represent a more scalable and cost-effective approach to device fabrication. The primary motivation for adding alkyl groups, such as the tert-butyl substituent, to the tetracene core is to significantly increase its solubility in common organic solvents. mit.edu This enhanced solubility makes this compound amenable to a variety of solution-deposition methods, including:

Spin-coating: A solution of the material is dispensed onto a substrate, which is then spun at high speed to produce a thin, uniform film.

Drop-casting: A droplet of the material solution is simply placed on the substrate and the solvent is allowed to evaporate slowly.

Inkjet printing: A solution is patterned onto a substrate with high precision, opening the door for large-area, low-cost manufacturing of electronic circuits.

The ability to use solution processing is a significant advantage, as it avoids the high-energy and high-vacuum requirements of vapor deposition, making this compound a promising candidate for inexpensive, flexible electronics. uky.edu

Research into this compound as an Active Layer in Organic Semiconductors

The functionalization of the tetracene molecule directly impacts its electronic properties and its performance as the active layer in various semiconductor devices. The tert-butyl group, while not electronically conjugating with the tetracene core, exerts significant influence through steric and electronic effects, modifying the material's packing in the solid state and its energy levels.

OFETs are fundamental components of organic circuits, acting as switches and amplifiers. In an OFET, the active semiconductor layer transports charge carriers between two electrodes (the source and drain) under the control of a third electrode (the gate). Unsubstituted tetracene is a well-known p-type semiconductor, meaning it transports positive charges (holes).

While specific performance data for OFETs using this compound is not extensively documented, the principles of molecular design provide clear insight into its potential. The performance of an OFET is largely dictated by the charge carrier mobility (µ), which measures how quickly charges can move through the semiconductor. This mobility is highly dependent on the degree of π-orbital overlap between adjacent molecules in the crystal lattice. mit.edu The bulky tert-butyl group can influence this intermolecular packing. Theoretical studies on other substituted tetracenes, such as cyanated derivatives, have shown that functionalization can lead to favorable face-to-face packing and calculated hole mobilities as high as 2.2 cm²/V·s, along with improved air stability. bohrium.com

For comparison, solution-processed single-crystal OFETs based on high-purity, unsubstituted tetracene have demonstrated mobilities of 0.56 cm²/V·s with on/off ratios of 1.0 × 10⁵. rsc.org The introduction of substituents is a key strategy to potentially exceed these values by optimizing molecular stacking and enhancing environmental stability. mit.edu

In OLEDs, an electric current injected into the organic material creates excited states (excitons) that release their energy as light. The color and efficiency of this emission are determined by the molecular properties of the active layer.

Unsubstituted tetracene is generally considered a poor candidate for OLEDs because of its poor oxidative stability and an emission wavelength that is not ideal for display applications. uky.edu Research has shown that functionalizing the tetracene core is an effective strategy to overcome these limitations. By adding substituents, it is possible to tune the emission color across the visible spectrum. For instance, a range of ethynylated tetracene derivatives have been synthesized that exhibit emission maxima spanning from 540 nm to 637 nm, pushing the light output into the desirable red region of the spectrum. uky.eduresearchgate.net One such derivative was successfully used to create a device exhibiting red electroluminescence. uky.edu

The tert-butyl group contributes to this field by improving the processability of these materials. Enhanced solubility allows for the fabrication of OLEDs via solution-based methods, and the steric hindrance provided by the bulky group can help prevent aggregation-caused quenching, a phenomenon where molecules packed too closely together lose their emissive energy non-radiatively. uky.edu

Table 1: Photophysical Properties of Selected Functionalized Tetracene Derivatives This table showcases how different substituents on the tetracene core can be used to tune the emission wavelength, a key parameter for OLED applications. Data adapted from research on ethynylated derivatives. uky.edu

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (%) |

| 5-(Triisopropylsilylethynyl)tetracene | 528 | 540 | 81 |

| 5,11-Bis(triisopropylsilylethynyl)tetracene | 576 | 596 | 10 |

| 2,3-Dimethoxy-5-(phenylethynyl)tetracene | 542 | 637 | 55 |

OPVs, or organic solar cells, convert sunlight into electricity. In the most common bulk heterojunction design, a blend of an electron-donating material and an electron-accepting material forms the active layer. Light absorption creates an exciton (B1674681) in the donor material, which then diffuses to the donor-acceptor interface to be separated into free charges.

Tetracene and its derivatives are explored as potential electron-donor materials due to their strong light absorption and hole-transporting capabilities. uky.edu The efficiency of an OPV is critically dependent on the alignment of the energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of the donor and acceptor materials.

Functionalization of the tetracene core allows for the precise tuning of these energy levels. Studies on various substituted tetracenes have shown that the position and electronic nature of the substituent can significantly alter the oxidation potentials, which correspond to the HOMO level. mit.edu The introduction of a tert-butyl group, which is weakly electron-donating, can subtly raise the HOMO energy level. This tunability is essential for matching the donor with appropriate acceptors to maximize the open-circuit voltage (Voc) of the solar cell. While dedicated studies on this compound in OPVs are an area for future exploration, the principles of molecular engineering establish it as a viable candidate.

Table 2: Electrochemical Properties of Selected Functionalized Tetracene Derivatives This table illustrates the effect of substitution on the redox potentials and energy gaps of tetracene derivatives, which is crucial for designing efficient OPV devices. Data adapted from research on fluorinated and alkoxy-substituted derivatives. mit.edu

| Compound | E¹/₂ (ox) (V vs Fc/Fc⁺) | E¹/₂ (red) (V vs Fc/Fc⁺) | Electrochemical Band Gap (eV) |

| Tetracene | 0.54 | -1.98 | 2.52 |

| 2-Fluoro-3-hexyloxytetracene | 0.39 | -1.96 | 2.35 |

| 2,3-Difluoro-8,9-dihexyloxytetracene | 0.47, 0.66 | -1.84 | 2.31 |

| 2,3,8,9-Tetrakis(decyloxy)tetracene | 0.65 | -2.05 | 2.70 |

Future Research Directions for Tetracene Derivatives in Advanced Organic Electronics

The future of organic electronics relies on the continued development of high-performance, stable, and processable materials. Tetracene derivatives, including this compound, are at the forefront of this research. Key future directions include:

Rational Molecular Design: Moving beyond trial-and-error, computational modeling and theoretical chemistry will guide the synthesis of new derivatives with targeted properties. bohrium.combohrium.com This includes predicting how different substituents will affect crystal packing, charge mobility, and energy levels before undertaking complex synthesis.

Enhanced Stability and Lifetime: A major challenge for organic electronics is operational stability. Future work will focus on designing derivatives that are more resistant to degradation from oxygen, moisture, and light, leading to longer device lifetimes.

Solution-Processable High-Mobility Materials: The development of materials like this compound that combine high charge-carrier mobility with excellent solubility is crucial for realizing the potential of printed and flexible electronics.

Multifunctional Materials: Research will explore single materials that can perform multiple roles in a device, such as a material that is both emissive and capable of efficient charge transport, simplifying device architecture and fabrication.

By systematically exploring the effects of substituents like the tert-butyl group, researchers aim to unlock the full potential of the tetracene core, paving the way for the next generation of advanced organic electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.